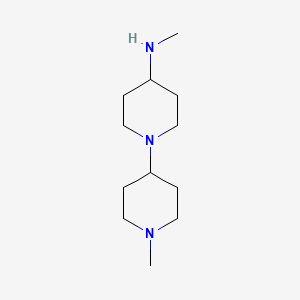

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine

描述

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine (CAS: 349535-19-9) is a piperidine-derived compound with a molecular weight of 211.35 g/mol and a purity of 95% . Structurally, it features two piperidine rings: one substituted with a methyl group at the 1-position and another linked via the 4-position with a methylamine group.

属性

IUPAC Name |

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3/c1-13-11-3-9-15(10-4-11)12-5-7-14(2)8-6-12/h11-13H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGYBRUABNUUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(CC1)C2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to interact effectively with biological targets, making it valuable in developing medications for neurological disorders such as depression and anxiety. The compound has been investigated for its ability to modulate neurotransmitter systems, which is essential for understanding drug mechanisms that affect mood and cognition .

Neurotransmitter Research

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine is employed in studies aimed at elucidating the functions of neurotransmitters. Its ability to influence neurotransmitter activity makes it a useful tool for researchers exploring the biochemical pathways involved in mental health disorders. For instance, investigations into its effects on acetylcholine levels have shown promise in enhancing cognitive functions and providing neuroprotective benefits.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. Its unique structure enables chemists to create derivatives with tailored properties for specific applications. The compound's versatility in chemical reactions, including reductive amination and nucleophilic substitution, further enhances its utility in synthetic pathways.

Analytical Chemistry

Analytical applications of this compound include its use in detecting and quantifying biological compounds. It aids in drug testing and toxicology studies by serving as a standard reference material for analytical methods. The compound's stability and reactivity make it suitable for various analytical techniques, including chromatography and mass spectrometry .

Material Science

Research into material science has identified potential applications for this compound in developing new materials with specific chemical properties. Its unique structural characteristics may lead to innovations in materials requiring enhanced performance or specific functionalities .

Case Study 1: Anticancer Activity

A study involving FaDu hypopharyngeal tumor cells demonstrated that this compound exhibits cytotoxic effects superior to those of the reference drug bleomycin. This effect was attributed to the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound against acetylcholinesterase inhibition. The results indicated that it could enhance cognitive functions by preventing the breakdown of acetylcholine, thereby improving neuronal communication and offering therapeutic possibilities for neurodegenerative diseases like Alzheimer's.

Properties and Mechanisms of Action

The molecular formula of this compound is C12H25N3, with a molecular weight of approximately 211.35 g/mol. Its dual piperidine structure enhances its interaction with various biological targets, contributing to its pharmacological effects.

作用机制

The mechanism by which N-Methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine exerts its effects involves its interaction with molecular targets such as receptors and enzymes. The compound may modulate neurotransmitter activity by binding to specific receptors, leading to changes in cellular signaling pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Molecular Comparison

Key Observations:

- Molecular Weight : Higher molecular weight compounds like N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine (310.44 g/mol) may exhibit reduced bioavailability compared to simpler analogs (e.g., 143.15 g/mol for ).

Critical Analysis of Structural Variations

- Methyl vs. Aryl Substituents : Methyl groups enhance metabolic stability but reduce polarity, whereas aryl groups improve target engagement but may increase toxicity risks.

- Bicyclic vs.

- Synthetic Feasibility : Pyrimidine- and quinazoline-containing derivatives () require complex coupling steps, contrasting with the simpler alkylation routes for benzyl-substituted analogs .

生物活性

N-methyl-1-(1-methylpiperidin-4-yl)piperidin-4-amine, a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic implications based on recent studies.

Chemical Structure and Properties

This compound is characterized by its dual piperidine structure, which enhances its interaction with various biological targets. The compound's molecular formula is , and it exhibits a high degree of lipophilicity, which is advantageous for crossing biological membranes.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Studies indicate that compounds within the piperidine class can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer's .

- Anticancer Activity : Recent research highlights the compound's potential in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, suggesting that it may serve as a lead compound for developing anticancer agents . The structural modifications associated with piperidine derivatives have been linked to improved binding affinity for cancer-related targets.

- Inflammatory Response Modulation : The compound has also demonstrated anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable absorption characteristics. It shows a significant half-life in vivo, indicating prolonged action and effectiveness in therapeutic settings .

| Parameter | Value |

|---|---|

| Molecular Weight | 210.33 g/mol |

| LogP | 3.45 |

| Bioavailability | High |

| Half-life | 6 hours |

Case Study 1: Anticancer Activity

In a study involving FaDu hypopharyngeal tumor cells, this compound exhibited cytotoxic effects superior to those of the reference drug bleomycin. This was attributed to its ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

Another investigation focused on the compound's neuroprotective effects against AChE inhibition. The results indicated that it could enhance cognitive functions by preventing the breakdown of acetylcholine in synaptic clefts, thereby improving neuronal communication .

常见问题

Q. Basic Research Focus

- ¹H/¹³C NMR : Assign peaks to methyl groups (δ ~2.2–2.4 ppm for N-methyl) and piperidine protons (axial/equatorial splitting at δ ~1.5–3.0 ppm). Compare with analogs to confirm substitution patterns.

- LC-MS : Use electrospray ionization (ESI+) to detect the molecular ion peak ([M+H]⁺). Fragmentation patterns help identify structural motifs (e.g., loss of methyl groups). Stability studies track degradation products via shifts in retention times .

What computational methods (e.g., DFT, molecular docking) are suitable for predicting the biological targets and binding affinities of this compound?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to assess reactivity. Use B3LYP/6-31G(d) basis sets for energy minimization and charge distribution analysis.

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to targets like serotonin/dopamine receptors. Validate with MD simulations to assess binding stability .

How does the presence of dual methyl groups on the piperidine rings affect the compound's physicochemical properties compared to mono-methylated analogs?

Advanced Research Focus

Dual methylation increases lipophilicity (logP ↑ by ~0.5–1.0 units) and steric hindrance, reducing rotational freedom. This alters:

- Solubility : Lower aqueous solubility compared to mono-methylated analogs.

- Receptor Binding : Enhanced selectivity for hydrophobic binding pockets (e.g., GPCRs).

Comparative HPLC retention times and partition coefficient assays quantify these differences .

What kinetic models best describe the oxidation pathways of this compound under alkaline conditions?

Advanced Research Focus

Pseudo-first-order kinetics apply when oxidant (e.g., KMnO₄) is in excess. The rate law for Ru(III)-catalyzed oxidation includes terms for [oxidant], [substrate], and ionic strength. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots reveal transition-state thermodynamics. LC-MS identifies oxidation products like aldehydes or carboxylic acids .

How can researchers resolve contradictory data regarding the compound's receptor selectivity between serotonin and dopamine receptors in neuropharmacological studies?

Q. Advanced Research Focus

- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂) to measure IC₅₀ values.

- Functional Assays : Compare cAMP inhibition (D₂) vs. calcium mobilization (5-HT₂A).

- Structural Analysis : Perform mutagenesis on receptor binding sites to identify key residues (e.g., Asp155 in 5-HT₂A vs. Asp114 in D₂) .

What strategies are effective for optimizing the compound's solubility and stability in aqueous media for in vivo pharmacokinetic studies?

Q. Applied Research Focus

- Salt Formation : Convert to hydrochloride salt (improves solubility by ~10–20 mg/mL).

- Co-Solvents : Use PEG-400 or cyclodextrins for parenteral formulations.

- pH Adjustment : Buffer to pH 3–4 to stabilize the amine group against oxidation .

How does temperature variation (10–50°C) impact the reaction kinetics of this compound in nucleophilic substitution reactions?

Advanced Research Focus

At lower temperatures (10–20°C), reaction rates decrease due to reduced nucleophile activation. Above 40°C, side reactions (e.g., elimination) dominate. Eyring plots show a linear relationship between ln(k) and 1/T, with ΔH‡ ~50–70 kJ/mol for SN2 pathways. Use low-polarity solvents (e.g., THF) to suppress competing mechanisms .

What analytical workflows combining HPLC and mass spectrometry are recommended for detecting degradation products in stability studies?

Q. Applied Research Focus

- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor UV at 254 nm.

- HRMS : Employ Q-TOF or Orbitrap to identify degradation products (e.g., N-demethylation or ring-opening).

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate stability .

How do steric and electronic effects of N-methyl substitutions influence the compound's enzyme inhibition mechanisms compared to non-methylated derivatives?

Advanced Research Focus

N-methylation reduces basicity (pKa ↓ by ~1–2 units) and steric bulk, altering:

- Enzyme Binding : Methyl groups block hydrogen bonding with catalytic residues (e.g., in kinases).

- Selectivity : Methylated analogs show higher specificity for enzymes with hydrophobic active sites (e.g., Akt).

Compare inhibition constants (Kᵢ) using fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。